REACTION_CXSMILES
|
[C:1](Cl)(=[O:6])[C:2]([CH3:5])([CH3:4])[CH3:3].[Br:8][C:9]1[CH:15]=[CH:14][C:12]([NH2:13])=[C:11]([F:16])[CH:10]=1>N1C=CC=CC=1>[Br:8][C:9]1[CH:15]=[CH:14][C:12]([NH:13][C:1](=[O:6])[C:2]([CH3:5])([CH3:4])[CH3:3])=[C:11]([F:16])[CH:10]=1
|
Name
|
|
Quantity
|
72 mL
|
Type
|
reactant
|
Smiles
|
C(C(C)(C)C)(=O)Cl
|
Name
|
ice
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
100 g
|
Type
|
reactant
|
Smiles
|
BrC1=CC(=C(N)C=C1)F
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
N1=CC=CC=C1
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
the hot reaction mixture was stirred at room temperature for 30 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
After the addition
|
Type
|
CUSTOM
|
Details
|
the ice bath was removed
|
Type
|
ADDITION
|
Details
|
The mixture was poured into cold water (500 mL)
|
Type
|
FILTRATION
|
Details
|
the precipitated product was collected by filtration
|
Type
|
WASH
|
Details
|
washed with 1N HCl
|
Type
|
DISSOLUTION
|
Details
|
The solid was dissolved in EtOAc (1 L)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over MgSO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated under vacuum
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
BrC1=CC(=C(C=C1)NC(C(C)(C)C)=O)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 125 g | |
YIELD: CALCULATEDPERCENTYIELD | 86.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |